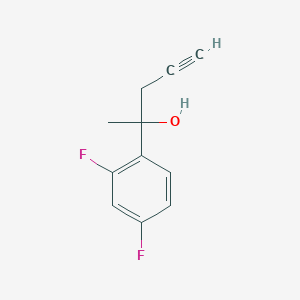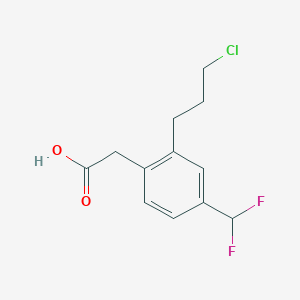
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid is an organic compound with the molecular formula C12H13ClF2O2 This compound is characterized by the presence of a chloropropyl group and a difluoromethyl group attached to a phenylacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethyl)benzaldehyde and 3-chloropropyl bromide.
Grignard Reaction: The 4-(difluoromethyl)benzaldehyde undergoes a Grignard reaction with 3-chloropropyl magnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products
Substitution: Products include substituted phenylacetic acids with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include alcohols, carboxylate salts, and other oxidized derivatives.
Esterification: Products include esters of phenylacetic acid.
Applications De Recherche Scientifique
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the difluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the chloropropyl group can facilitate its incorporation into larger molecular frameworks.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chloropropyl)-5-(difluoromethyl)phenylacetic acid
- 2-(3-Chloropropyl)-5-(trifluoromethoxy)phenylacetic acid
Uniqueness
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid is unique due to the specific positioning of the chloropropyl and difluoromethyl groups on the phenylacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13ClF2O2 |
|---|---|
Poids moléculaire |
262.68 g/mol |
Nom IUPAC |
2-[2-(3-chloropropyl)-4-(difluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H13ClF2O2/c13-5-1-2-8-6-10(12(14)15)4-3-9(8)7-11(16)17/h3-4,6,12H,1-2,5,7H2,(H,16,17) |
Clé InChI |
JDYORGDGSCERPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)F)CCCCl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


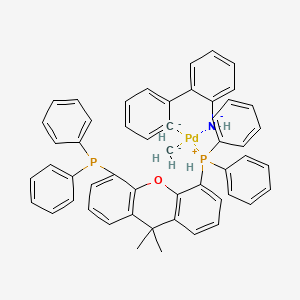


![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)


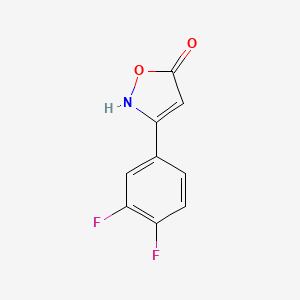
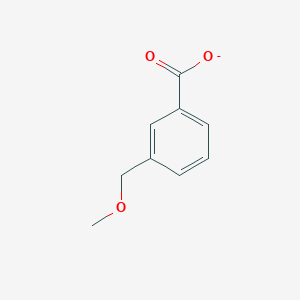
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)


![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
